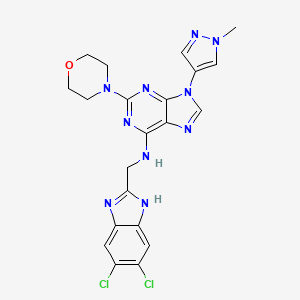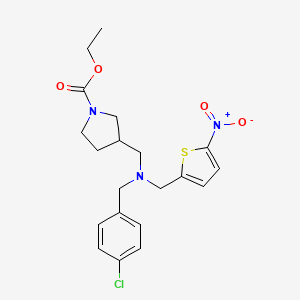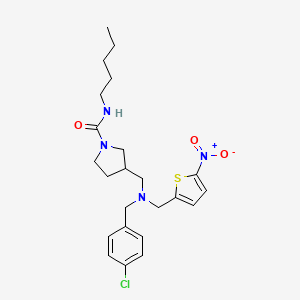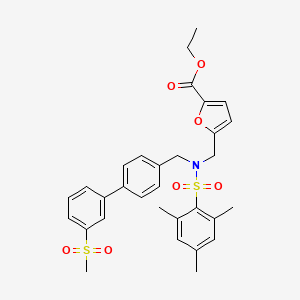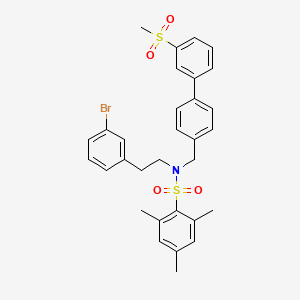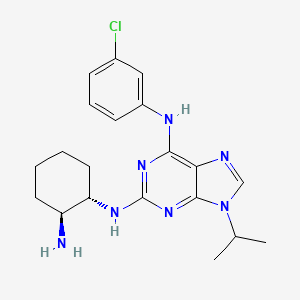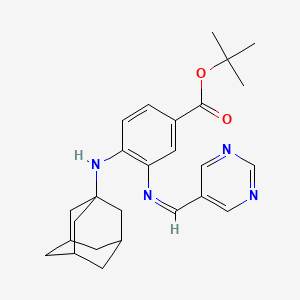
磺基-菁3 马来酰亚胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sulfo-Cyanine3 maleimide is a water-soluble, thiol-reactive fluorescent dye. It is an analog of Cyanine3 maleimide and is widely used for labeling proteins, peptides, and other thiolated biomolecules. This compound is particularly valued for its high water solubility, which eliminates the need for organic co-solvents during labeling reactions .
科学研究应用
Sulfo-Cyanine3 maleimide has a wide range of applications in scientific research:
Fluorescent Labeling: Used for labeling antibodies, proteins, peptides, and nucleic acids for fluorescence microscopy and flow cytometry
Bioconjugation: Employed in the development of bioconjugates for diagnostic and therapeutic applications
Protein Studies: Utilized in studies involving protein-protein interactions, protein folding, and conformational changes.
Cell Imaging: Applied in live-cell imaging to study cellular processes and dynamics.
作用机制
Target of Action
Sulfo-Cyanine3 maleimide primarily targets thiol groups, which are abundant in proteins and peptides as cysteine residues . It is recommended for labeling antibodies and other labile proteins in mild, purely aqueous conditions .
Mode of Action
The interaction of Sulfo-Cyanine3 maleimide with its targets involves a process widely used for bioconjugation and labeling of biomolecules . Maleimides are electrophilic compounds that show high selectivity towards thiols . The reaction of thiols with maleimides forms a thiosuccinimide complex . This reaction is selective and efficient .
Biochemical Pathways
The reaction of thiols with maleimides, such as Sulfo-Cyanine3 maleimide, is a key process in the bioconjugation and labeling of biomolecules
Result of Action
The primary result of Sulfo-Cyanine3 maleimide’s action is the labeling of proteins and peptides. This labeling allows for the visualization and tracking of these biomolecules, which can be crucial in various research and diagnostic applications .
Action Environment
The action of Sulfo-Cyanine3 maleimide is influenced by several environmental factors. For instance, the presence of oxygen needs to be minimized during the reaction as thiols are prone to oxidative dimerization . Additionally, the reaction is performed in a degassed buffer with a pH of 7-7.5 . , which makes it suitable for use in mild, purely aqueous conditions.
生化分析
Biochemical Properties
Sulfo-Cyanine3 maleimide can be used to label proteins, antibodies, peptides, and nucleic acids among other biomolecules . The maleimide group in Sulfo-Cyanine3 maleimide is a commonly used moiety in biological labeling reactions. It can react with thiols (-SH) through a Michael addition reaction to form a stable thioether structure, thereby achieving labeling . Although amino groups (such as the side chains of lysine and arginine) also have affinity, in neutral or slightly acidic buffer solutions, maleimide selectively labels thiols (the reaction speed is more than 1000 times faster than amino groups) .
Molecular Mechanism
The molecular mechanism of Sulfo-Cyanine3 maleimide primarily involves its interaction with thiol groups. The maleimide group in Sulfo-Cyanine3 maleimide can react with thiols to form a stable thioether structure . This reaction is rapid, highly selective, and yields good results . Thiol groups are widely present in biomolecules, such as the cysteine in proteins and disulfide bonds, making the maleimide/thiol labeling a commonly used biological conjugation reaction .
Temporal Effects in Laboratory Settings
Given its high water solubility and the fact that the dye molecule itself carries a charge, labeling biomolecules with Sulfo-Cyanine3 maleimide does not cause hydrophobic aggregation, improving the stability of the fluorescent labeling product .
准备方法
Synthetic Routes and Reaction Conditions
Sulfo-Cyanine3 maleimide is synthesized through a series of chemical reactions involving the introduction of sulfonate groups to enhance water solubility. The synthesis typically involves the following steps:
Preparation of Cyanine3 Dye: The initial step involves the synthesis of the Cyanine3 dye, which is achieved through the condensation of indole derivatives with reactive intermediates.
Sulfonation: The Cyanine3 dye is then sulfonated to introduce sulfonate groups, enhancing its water solubility.
Maleimide Conjugation: The final step involves the conjugation of the sulfonated Cyanine3 dye with maleimide, resulting in the formation of Sulfo-Cyanine3 maleimide
Industrial Production Methods
Industrial production of Sulfo-Cyanine3 maleimide follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale synthesis of Cyanine3 dye followed by sulfonation.
Purification: The product is purified using techniques such as chromatography to ensure high purity.
Quality Control: Rigorous quality control measures are implemented to ensure consistency and reliability of the final product
化学反应分析
Types of Reactions
Sulfo-Cyanine3 maleimide primarily undergoes thiol-maleimide conjugation reactions. This reaction is highly selective and efficient, making it ideal for bioconjugation applications .
Common Reagents and Conditions
Thiol-containing Biomolecules: Proteins, peptides, and synthetic oligonucleotides with thiol groups.
Reducing Agents: Tris-carboxyethylphosphine (TCEP) is commonly used to reduce disulfide bonds in proteins, making thiol groups available for reaction.
Major Products
The major product of the thiol-maleimide reaction is a stable thioether bond, resulting in the labeled biomolecule. This reaction is highly specific and yields high-purity labeled products .
相似化合物的比较
Sulfo-Cyanine3 maleimide is unique due to its high water solubility and efficient thiol-reactivity. Similar compounds include:
TAMRA (Tetramethylrhodamine): Another fluorescent dye used for labeling but with different spectral properties.
Alexa Fluor 555: A water-soluble dye with similar applications but different excitation and emission wavelengths.
DyLight 550: Another fluorescent dye used for labeling with different spectral characteristics.
BODIPY TMR-X: A fluorescent dye with similar applications but different chemical properties.
Sulfo-Cyanine3 maleimide stands out due to its combination of high water solubility, efficient labeling, and compatibility with a wide range of biological molecules .
属性
CAS 编号 |
1656990-68-9 |
|---|---|
IUPAC 名称 |
3H-Indolium, 2-[3-[1-[6-[[2-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)ethyl]amino]-6-oxohexyl]-1,3-dihydro-3,3-dimethyl-5-sulfo-2H-indol-2-ylidene]-1-propen-1-yl]-1,3,3-trimethyl-5-sulfo-, inner salt, potassium salt |
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>3 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


